ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate

Antiviral synthesis Indole protection strategy Process chemistry

Ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate (CAS 141061-97-4) is a fully substituted indole derivative bearing three distinct functional handles: a C5 acetoxy group, a C6 bromine, and a C2 phenylthiomethyl moiety. Its molecular formula is C₂₁H₂₀BrNO₄S (MW 462.36 g/mol).

Molecular Formula C21H20BrNO4S
Molecular Weight 462.4 g/mol
CAS No. 141061-97-4
Cat. No. B3102014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate
CAS141061-97-4
Molecular FormulaC21H20BrNO4S
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=CC=CC=C3
InChIInChI=1S/C21H20BrNO4S/c1-4-26-21(25)20-15-10-19(27-13(2)24)16(22)11-17(15)23(3)18(20)12-28-14-8-6-5-7-9-14/h5-11H,4,12H2,1-3H3
InChIKeyPLUCUIPGCPBWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Acetoxy-6-Bromo-1-Methyl-2-(Phenylthiomethyl)-1H-Indole-3-Carboxylate (CAS 141061-97-4): Structural Niche and Synthetic Provenance


Ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate (CAS 141061-97-4) is a fully substituted indole derivative bearing three distinct functional handles: a C5 acetoxy group, a C6 bromine, and a C2 phenylthiomethyl moiety. Its molecular formula is C₂₁H₂₀BrNO₄S (MW 462.36 g/mol) . The compound is recognized in the pharmaceutical impurity literature as Arbidol Impurity 75 , situating it within the arbidol (umifenovir) synthesis pathway. It belongs to a broader class of 2-phenylthiomethyl-indole-3-carboxylates that have been explored as 5-lipoxygenase (5-LO) inhibitors [1]. The C5 acetoxy group distinguishes it from the more extensively studied C5-hydroxy congener (SI-5; CAS 131707-24-9), conferring distinct reactivity and protection strategies during multi-step synthesis.

Why Ethyl 5-Acetoxy-6-Bromo-1-Methyl-2-(Phenylthiomethyl)-1H-Indole-3-Carboxylate Cannot Be Replaced by In-Class Analogs


Within the 2-phenylthiomethyl-indole-3-carboxylate chemotype, subtle structural variations at the C5 position produce marked differences in both synthetic utility and biological profile. The target compound bears a C5 acetoxy group, whereas its closest congener—SI-5 (CAS 131707-24-9)—possesses a free C5 hydroxyl . This acetoxy→hydroxy difference has two immediate consequences. First, in the patented arbidol synthesis route, the C5 acetoxy group serves as a protecting group during bromination and thiophenol displacement steps; attempting to use the free hydroxy analog at this stage leads to undesired side reactions [1]. Second, SAR studies on related 2-phenylthiomethyl-indole-3-carboxylates demonstrate that C5 substitution critically modulates 5-lipoxygenase inhibitory potency, with even minor alterations shifting IC₅₀ values by an order of magnitude [2]. Generic substitution without verifying the specific C5 oxidation state therefore risks both synthetic failure and misattribution of biological activity.

Quantitative Evidence Guide: Differentiation of Ethyl 5-Acetoxy-6-Bromo-1-Methyl-2-(Phenylthiomethyl)-1H-Indole-3-Carboxylate from Closest Analogs


C5 Acetoxy vs. C5 Hydroxy: Differential Synthetic Role in the Arbidol Pathway

In the patented arbidol synthesis (US 5,198,552), the target compound's C5 acetoxy group is explicitly retained through the bromination and thiophenol displacement steps, whereas the C5-hydroxy analog (SI-5) is obtained only after subsequent hydrolysis [1]. The 2-bromomethyl precursor (CAS 110543-98-1) is reacted with thiophenol in the presence of alkali metal hydroxide to yield the 5-acetoxy-2-phenylthiomethyl intermediate; direct use of the 5-hydroxy substrate under these basic conditions would lead to competing phenolate formation and O-alkylation side products [1]. The acetoxy group is quantitatively cleaved only in a later, controlled step, giving the hydroxy intermediate in 70% yield for that stage [1]. This sequential protection-deprotection logic makes the acetoxy compound irreplaceable as a synthetic intermediate.

Antiviral synthesis Indole protection strategy Process chemistry

LogP Difference Between 5-Acetoxy and 5-Hydroxy Analogs: Chromatographic and Solubility Implications

The target compound has a computed logP of 5.34 , whereas the 5-hydroxy analog (SI-5; CAS 131707-24-9) has a lower computed logP consistent with its smaller, more polar substituent (estimated ~3.8–4.2). This ~1.1–1.5 log unit difference translates to approximately 10- to 30-fold higher lipophilicity for the acetoxy compound. In reversed-phase HPLC methods developed for arbidol impurity profiling, this lipophilicity gap ensures baseline separation between the acetoxy-protected intermediate and the deprotected hydroxy species [1]. The acetoxy compound's higher logP also affects its solubility profile: it is expected to be substantially less soluble in aqueous media and more soluble in organic solvents (e.g., DMSO, ethanol) than the hydroxy analog, which is relevant for both preparative chromatography and biological assay design.

Lipophilicity Reversed-phase chromatography Impurity profiling

5-Acetoxy-2-phenylthiomethyl vs. 5-Acetoxy-2-bromomethyl: Functional Group Competence for Downstream Derivatization

The target compound (2-phenylthiomethyl) and its immediate synthetic precursor (2-bromomethyl analog, CAS 110543-98-1, Arbidol Impurity 7) differ solely at the C2 substituent . The 2-bromomethyl compound is an alkylating agent susceptible to nucleophilic displacement; it reacts with thiophenol to afford the target compound itself [1]. The 2-phenylthiomethyl group is chemically inert under typical nucleophilic or electrophilic conditions that would consume the 2-bromomethyl analog. This difference has practical consequences: the bromomethyl compound requires storage under anhydrous conditions and has limited shelf stability due to hydrolytic and thermal lability, whereas the phenylthiomethyl compound is bench-stable [2]. In impurity profiling, the 2-bromomethyl compound (Impurity 7) and the 2-phenylthiomethyl-5-acetoxy compound (Impurity 75) are distinct chromatographic entities that must be separately identified and quantified.

Synthetic intermediate Electrophilic reactivity Cross-coupling

Spectroscopic Fingerprint: InChIKey and SPLASH Identifiers Enable Unambiguous Identity Confirmation Against Isomeric Impurities

The target compound has a uniquely assigned InChIKey (PLUCUIPGCPBWEW-UHFFFAOYSA-N) and a SPLASH identifier (splash10-0udi-1129100000-de6c0c18444936847a0d) registered in the Wiley SpectraBase database [1]. These digital fingerprints distinguish it from all other arbidol-related impurities, including the 5-hydroxy analog (different InChIKey) and the 2-bromomethyl analog (different molecular formula, InChIKey, and MS fragmentation pattern). The SPLASH identifier, in particular, encodes the MS/MS spectrum, enabling definitive identification even when chromatographic retention times overlap. The molecular ion [M+H]⁺ for the target compound is expected at m/z 462.0/464.0 (¹Br/⁸¹Br isotope pattern), which is 42 Da higher than the 5-hydroxy analog (m/z 420.0/422.0) due to the acetyl group [1].

Mass spectrometry Spectral database Quality control

Procurement-Guided Application Scenarios for Ethyl 5-Acetoxy-6-Bromo-1-Methyl-2-(Phenylthiomethyl)-1H-Indole-3-Carboxylate (CAS 141061-97-4)


Arbidol (Umifenovir) Impurity Reference Standard for Method Validation

As a documented Arbidol Impurity 75 , this compound is directly applicable as a reference standard in HPLC/LC-MS methods for arbidol drug substance and drug product impurity profiling. Its chromatographic retention, distinct from the 5-hydroxy analog (SI-5; Impurity 1) and the 2-bromomethyl analog (Impurity 7), enables system suitability testing and relative response factor determination. Procurement in ≥98% purity (as supplied by vendors ) supports ICH Q3A/Q3B-compliant analytical method validation.

Synthetic Intermediate in the Patented Arbidol Manufacturing Route

The compound is the direct product of thiophenol displacement on ethyl 5-acetoxy-6-bromo-2-bromomethyl-1-methylindole-3-carboxylate [1]. It is subsequently hydrolyzed to the 5-hydroxy intermediate (SI-5) and further aminomethylated to arbidol. Laboratories engaged in process development, scale-up, or impurity fate-and-purge studies for arbidol require this specific intermediate to replicate the published synthetic sequence. The 5-acetoxy protecting group is essential for preventing side reactions during the thiophenol displacement step [1].

SAR Probe in 5-Lipoxygenase Inhibitor Research

2-Phenylthiomethyl-indole-3-carboxylates constitute a recognized pharmacophore for human 5-lipoxygenase inhibition [2]. While the most potent reported derivatives bear free C5-hydroxy groups, the C5-acetoxy variant serves as a valuable control compound in structure-activity relationship (SAR) studies, enabling researchers to quantify the contribution of the C5 hydrogen-bond donor capacity to inhibitory potency. The acetoxy compound is expected to show attenuated 5-LO inhibition compared to its hydroxy congener, providing a negative control for target engagement studies [2].

Physicochemical Reference for logP and Chromatographic Method Development

With a computed logP of 5.34 , this compound occupies a distinct lipophilicity range compared to other arbidol-pathway intermediates. It can serve as a retention time marker in reversed-phase HPLC method development for separating protected (acetylated) intermediates from deprotected (free hydroxy) species. The large logP gap (Δ > 1.0) between the 5-acetoxy and 5-hydroxy analogs ensures that chromatographic methods can be designed with adequate resolution for all process-related impurities [3].

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